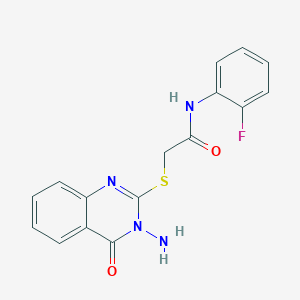
N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide, also known as EMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. EMB-2201 has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates the receptors, leading to the modulation of various cellular signaling pathways. The activation of CB1 receptors in the brain is responsible for the psychoactive effects of N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide, while the activation of CB2 receptors in peripheral tissues is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce analgesia, reduce inflammation, and improve memory function. N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide has also been shown to have potential applications in the treatment of various disorders such as chronic pain, anxiety, and depression.
実験室実験の利点と制限
One of the main advantages of using N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for the precise modulation of the endocannabinoid system without affecting other signaling pathways. However, one of the limitations of using N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide is its potential for abuse and dependence, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide. One area of interest is the development of new therapeutic agents based on the structure of N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide. Another area of interest is the investigation of the role of the endocannabinoid system in various physiological processes. Additionally, the potential for the use of N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide in the treatment of various disorders such as chronic pain, anxiety, and depression should be further explored.
合成法
The synthesis of N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide involves the reaction of 2-(methylthio)benzoyl chloride with 2-(2,3-dihydro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide.
科学的研究の応用
N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, appetite, mood, and memory. N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-(methylsulfanyl)benzamide has been used in studies to investigate the role of the endocannabinoid system in these processes and to develop new therapeutic agents for various disorders.
特性
分子式 |
C18H19NO3S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C18H19NO3S/c1-4-18(2)21-14-10-9-12(11-15(14)22-18)19-17(20)13-7-5-6-8-16(13)23-3/h5-11H,4H2,1-3H3,(H,19,20) |
InChIキー |
WTHGHFKXLLFJTM-UHFFFAOYSA-N |
SMILES |
CCC1(OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3SC)C |
正規SMILES |
CCC1(OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)

![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)

![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)



![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)
